molecular formula C15H23NO2 B1213977 N-Desmethyltramadol CAS No. 73806-55-0

N-Desmethyltramadol

Cat. No.: B1213977
CAS No.: 73806-55-0
M. Wt: 249.35 g/mol
InChI Key: VUMQHLSPUAFKKK-UHFFFAOYSA-N
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Description

N-Desmethyltramadol: is a metabolite of the opioid analgesic medication tramadol. It is formed through the metabolic process where tramadol undergoes N-demethylation. This compound is known for its role in pain management due to its opioid activity, although it is less potent than its parent compound, tramadol .

Mechanism of Action

Target of Action

N-Desmethyltramadol, a metabolite of tramadol, primarily targets the μ-opioid receptors . These receptors play a crucial role in the perception of pain and are the primary targets for many analgesic drugs .

Mode of Action

This compound interacts with its targets by binding to the μ-opioid receptors . This binding mimics the action of endogenous opioids, leading to a decrease in the perception of pain .

Biochemical Pathways

This compound is a product of the metabolism of tramadol by the liver enzyme CYP2D6 . This metabolic pathway involves O- and N-demethylation, catalyzed by the cytochrome P450, mainly the isoenzyme CYP2D6 . The metabolite then undergoes conjugation with glucuronic acid and sulfate .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, tramadol is rapidly and almost completely absorbed . It is then metabolized in the liver by the cytochrome P450 system to produce this compound . The metabolite is distributed in the body, with higher levels detected in brain tissue

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of pain perception. By binding to the μ-opioid receptors, this compound triggers a series of intracellular events that lead to decreased pain signal transmission .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other central nervous system depressants can enhance the effects of this compound, potentially leading to severe or lethal acute intoxication . Additionally, genetic factors such as polymorphisms in the CYP2D6 gene can affect the metabolism of tramadol to this compound, thereby influencing its action .

Biochemical Analysis

Biochemical Properties

N-Desmethyltramadol is involved in several biochemical reactions. It interacts with cytochrome P450 enzymes, specifically CYP2B6 and CYP3A4, which are responsible for its formation from tramadol . Additionally, this compound can further interact with other biomolecules, including opioid receptors. The interaction with these receptors contributes to its analgesic effects by modulating pain signaling pathways .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways by binding to opioid receptors, leading to the inhibition of pain transmission . This compound also impacts gene expression and cellular metabolism by modulating the release and reuptake of neurotransmitters such as serotonin and norepinephrine . These effects contribute to its analgesic and potential antidepressant properties.

Molecular Mechanism

The molecular mechanism of this compound involves binding to μ-opioid receptors, where it acts as a full agonist . This binding inhibits the reuptake of norepinephrine and serotonin, enhancing their availability in the synaptic cleft and contributing to pain relief . Additionally, this compound’s interaction with these receptors leads to downstream signaling events that modulate pain perception and mood .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that it is rapidly absorbed and distributed within the body, with detectable levels in various tissues shortly after administration . The compound’s stability and degradation are influenced by factors such as dosage and administration route. Long-term effects on cellular function include sustained analgesic effects and potential changes in neurotransmitter levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it produces significant analgesic effects without severe adverse reactions . Higher doses can lead to toxic effects, including respiratory depression and potential neurotoxicity . These findings highlight the importance of dosage optimization to balance efficacy and safety.

Metabolic Pathways

This compound is involved in the metabolic pathways of tramadol. It is formed through the N-demethylation of tramadol by cytochrome P450 enzymes, primarily CYP2B6 and CYP3A4 . This metabolite can further undergo additional metabolic transformations, contributing to the overall pharmacokinetic profile of tramadol .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed and distributed to tissues such as the brain, liver, and kidneys . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and cellular organelles involved in its metabolism . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments. These factors play a crucial role in its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Desmethyltramadol can be synthesized through the N-demethylation of tramadol. This process typically involves the use of reagents such as sodium hydroxide or other strong bases to facilitate the removal of the methyl group from the nitrogen atom in tramadol .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using similar N-demethylation processes. The reaction conditions are optimized to ensure high yield and purity of the compound. This often includes controlled temperatures, pressures, and the use of catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: N-Desmethyltramadol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of N-oxide derivatives, while reduction can produce secondary amines .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMQHLSPUAFKKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCC1(C2=CC(=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50891485
Record name 1-(3-Methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73806-55-0, 1018989-94-0
Record name N-Demethyltramadol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073806550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1018989-94-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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